

Application Notes: Mass Spectrometry Fragmentation Analysis of Tovopyrifolin C

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Compound of Interest

Compound Name: *Tovopyrifolin C*

Cat. No.: *B044748*

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Introduction

Tovopyrifolin C, with the chemical formula $C_{14}H_{10}O_6$ and a molecular weight of 274.23 g/mol, is a xanthone derivative characterized by its 1,3,5-trihydroxy-2-methoxy-9H-xanthen-9-one structure. Understanding the mass spectrometry (MS) fragmentation pattern of **Tovopyrifolin C** is essential for its identification, characterization, and quantification in various matrices. These application notes provide a detailed protocol for the analysis of **Tovopyrifolin C** using Liquid Chromatography-Mass Spectrometry (LC-MS) and a proposed fragmentation pathway based on its chemical structure.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of **Tovopyrifolin C** in tandem mass spectrometry (MS/MS) is anticipated to be driven by the functionalities on its xanthen-9-one core, including hydroxyl and methoxy groups. Under positive ionization mode, the protonated molecule $[M+H]^+$ is expected at m/z 275.05. The subsequent fragmentation is likely to involve losses of small neutral molecules such as water (H_2O), carbon monoxide (CO), and methyl radical ($\bullet CH_3$).

Key Predicted Fragmentation Pathways:

- **Initial Loss of a Methyl Radical:** The methoxy group is a likely site for initial fragmentation, leading to the loss of a methyl radical ($\bullet\text{CH}_3$, 15 Da) to form a stable radical cation.
- **Loss of Carbon Monoxide:** The xanthone core contains a carbonyl group that can be readily lost as carbon monoxide (CO, 28 Da) through retro-Diels-Alder (RDA) type fragmentation or other rearrangements. Multiple losses of CO are possible.
- **Loss of Water:** The presence of multiple hydroxyl groups makes the loss of water (H_2O , 18 Da) a probable fragmentation event, especially at higher collision energies.
- **Combined Losses:** Combinations of these losses are expected to generate a series of product ions. For instance, the sequential loss of a methyl radical and carbon monoxide would result in a significant fragment ion.

Experimental Protocol: LC-MS/MS Analysis of Tovopyrifolin C

This protocol outlines a general procedure for the analysis of **Tovopyrifolin C** using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer.

1. Sample Preparation:

- **Standard Solution:** Prepare a 1 mg/mL stock solution of **Tovopyrifolin C** in methanol. Serially dilute the stock solution with methanol:water (1:1, v/v) to prepare working standards ranging from 1 ng/mL to 1000 ng/mL.
- **Matrix Samples (e.g., Plasma, Tissue Homogenate):** Perform a protein precipitation extraction. To 100 μL of the matrix sample, add 300 μL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 μL of the initial mobile phase.

2. Liquid Chromatography Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 μ L

3. Mass Spectrometry Conditions:

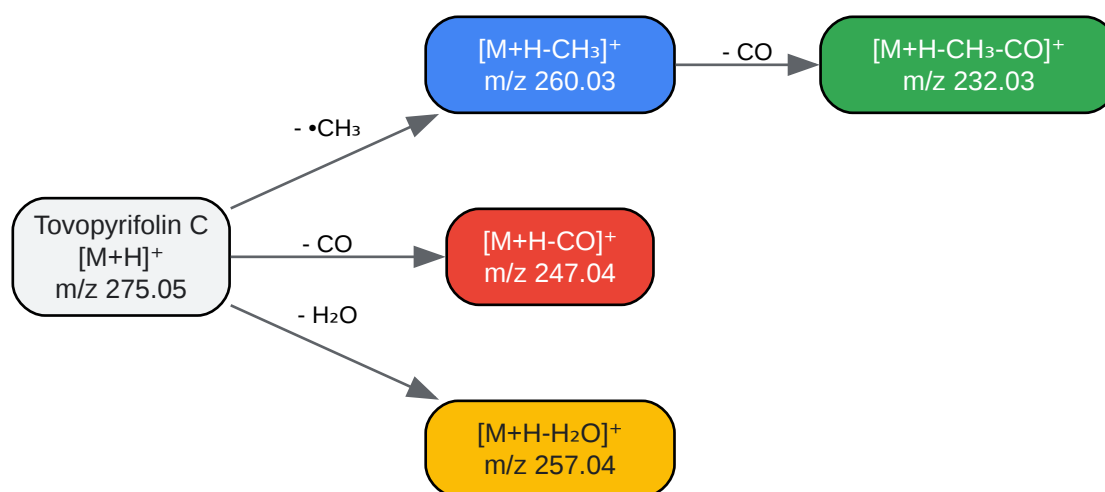
Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120°C
Desolvation Temperature	350°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	800 L/hr
MS Scan Range	m/z 50 - 500
MS/MS Acquisition	Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)
Collision Energy	Ramped from 10 to 40 eV

Data Presentation

The following table summarizes the predicted key ions in the MS/MS spectrum of **Tovopyrifolin C**.

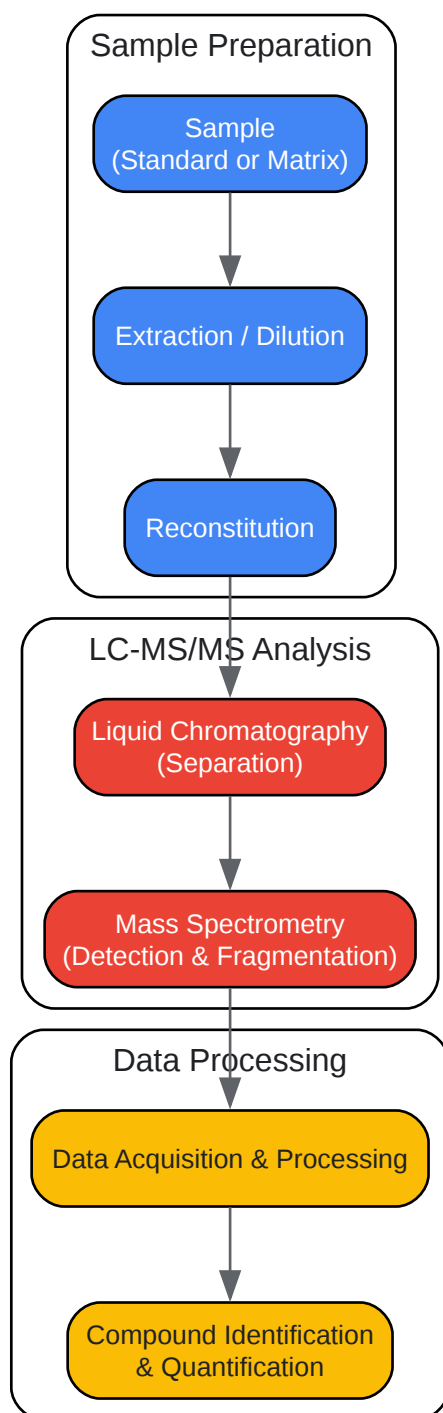
Precursor Ion [M+H] ⁺ (m/z)	Proposed Fragment Ion (m/z)	Neutral Loss (Da)	Proposed Formula of Neutral Loss
275.05	260.03	15	•CH ₃
275.05	247.04	28	CO
275.05	257.04	18	H ₂ O
260.03	232.03	28	CO
247.04	219.04	28	CO

Visualizations



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Caption: Proposed MS/MS fragmentation pathway of **Tovopyrifolin C**.



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Caption: General experimental workflow for LC-MS/MS analysis.

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